Kendomycin
Description
Significance of Kendomycin (B1673390) as a Natural Product
This compound is a microbial secondary metabolite that has garnered substantial interest in the scientific community due to its unique structure and potent biological activities. wikipedia.orgnih.gov Isolated from various species of Streptomyces, this polyketide is noteworthy for its significant cytotoxicity against a range of human tumor cell lines. wikipedia.orgrsc.orgfrontiersin.org Its bioactivity profile also includes roles as an endothelin receptor antagonist and an anti-osteoporotic agent. wikipedia.orgnih.gov
The chemical architecture of this compound is particularly remarkable. It features a macrocyclic ansa-scaffold, but unlike typical ansamycins, the bridge is fully carbocyclic. nih.govrsc.org This structure contains a densely substituted tetrahydropyran (B127337) ring linked directly to a quinone methide chromophore, a feature that was unprecedented among previously discovered ansamycins. nih.gov This novel molecular framework, combined with its impressive biological activities, including effectiveness against multidrug-resistant bacteria, makes this compound a compelling target for both chemical synthesis and biosynthetic studies. nih.govfrontiersin.orgacs.org Research has also indicated that this compound's cytotoxicity may be linked to its ability to chelate cations like iron and copper, inducing cellular stress.
Overview of Ansamycin-Type Polyketides in Chemical Biology Research
This compound belongs to the broader family of ansamycin-type polyketides, a class of macrolactams known for their diverse and potent biological activities. mdpi.com The term "ansa," meaning "handle" in Latin, aptly describes their structure: an aromatic chromophore bridged at two non-adjacent positions by a long aliphatic chain. pnas.org This family includes clinically important antibiotics like rifamycin, used to treat tuberculosis, and anticancer agents such as geldanamycin and maytansine. pnas.orgacs.org
Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). acs.org These enzymes are classified into types I, II, and III, with ansamycins typically being products of type I PKSs. acs.org The biosynthesis of most ansamycins begins with a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is then elongated by the sequential addition of acetate and propionate units. acs.orgrsc.org However, this compound is atypical; its biosynthesis initiates with a different starter unit, 3,5-dihydroxybenzoic acid (3,5-DHBA), and involves a hybrid Type I/Type III PKS system. mdpi.comcapes.gov.br The structural diversity and biological activity of ansamycins have made them a major focus of natural product chemistry, drug discovery, and biosynthetic engineering. pnas.org
Historical Context of this compound Discovery and Early Characterization
This compound, also known as (-)-TAN 2162, was first isolated from the bacterium Streptomyces violaceoruber. wikipedia.orgrsc.org In 2000, a significant study by Bode and Zeeck not only re-isolated the compound but also elucidated its complex structure and biosynthetic origins. rsc.org Using X-ray analysis and stable isotope labeling experiments, they confirmed its unique carbocyclic ansa-structure and proposed that its biosynthesis initiates from a benzoic acid derivative, which was a departure from the typical AHBA starter unit seen in other ansamycins. rsc.org
These early investigations revealed this compound's potent antibacterial activity and strong cytotoxicity against various tumor cell lines. rsc.org The unusual quinone methide chromophore and the fully substituted tetrahydropyran ring embedded in the macrocycle immediately highlighted this compound as a challenging and attractive target for total synthesis. nih.govpnas.org The discovery that its biosynthesis involves a hybrid Type I/Type III PKS pathway further distinguished it within the polyketide landscape and set the stage for detailed genetic and biochemical investigations into its formation. capes.gov.brnih.gov
Detailed Research Findings
The scientific intrigue surrounding this compound has spurred extensive research into its biosynthesis and total synthesis, revealing the complex enzymatic machinery responsible for its creation and showcasing innovative chemical strategies to construct its formidable structure.
Biosynthetic Insights
The formation of this compound in Streptomyces is a complex process orchestrated by a hybrid Type I and Type III polyketide synthase (PKS) gene cluster. mdpi.comnih.gov The biosynthetic gene cluster from Streptomyces violaceoruber contains 21 genes. nih.gov Unlike most ansamycins, the pathway is initiated by a Type III PKS (Ken2), which is responsible for creating the 3,5-dihydroxybenzoic acid (3,5-DHBA) starter unit. capes.gov.brmdpi.com This starter unit is then loaded onto a modular Type I PKS assembly line (encoded by core genes like ken12, ken13, ken14, and ken16) for the elongation of the aliphatic chain using malonyl-CoA and methylmalonyl-CoA extender units. nih.gov
Subsequent analysis of the biosynthetic gene cluster in other producing organisms, such as Verrucosispora sp., has provided further details. The kmy cluster in this species, responsible for producing this compound B, also features a Type I/Type III PKS system and demonstrates the conservation of this unusual biosynthetic pathway. mdpi.com
Table 1: Key Genes in the this compound Biosynthetic Cluster (ken) from S. violaceoruber
| Gene | Proposed Function | Biosynthetic Role |
| Type III PKS | ||
| ken2 | Type III PKS | Catalyzes the formation of the 3,5-dihydroxybenzoic acid (3,5-DHBA) starter unit. capes.gov.brmdpi.com |
| ken3-7, ken9-10 | Accessory Enzymes | Involved in the modification and preparation of the starter unit. mdpi.com |
| Type I PKS | ||
| ken12-14, ken16 | Modular Type I PKS | Responsible for the sequential elongation of the polyketide chain. nih.gov |
| Post-PKS Modification | ||
| Various | Oxidoreductases, etc. | Catalyze cyclization and tailoring reactions to form the final macrocyclic structure. mdpi.com |
Total Synthesis Efforts
The complex, stereochemically dense, and unique architecture of this compound has made it a formidable challenge for synthetic organic chemists. The first total synthesis was accomplished in 2004, and several other distinct approaches have been reported since. nih.gov These syntheses have employed a variety of key strategies to construct the macrocycle and correctly install the numerous stereocenters.
Key strategies have included:
Macro-C-Glycosidation: Used in the first total synthesis, this approach forms the crucial bond connecting the tetrahydropyran ring to the aromatic core late in the synthesis. nih.gov
Ring-Closing Metathesis (RCM): A powerful method to form the large macrocyclic ring. acs.orgpnas.org
Petasis-Ferrier Rearrangement: Employed to construct the sterically crowded tetrahydropyran ring system. acs.orgnih.gov
Intramolecular Barbier-Type Reaction: A samarium(II) iodide-assisted cyclization to form the protected macrocycle. capes.gov.br
Horner-Wadsworth-Emmons (HWE) Olefination: Used as an alternative macrocyclization strategy to overcome steric hindrance and atropisomerism observed in RCM precursors. pnas.org
Table 2: Comparison of Selected Total Synthesis Strategies for this compound
| Lead Author(s) | Year | Key Macrocyclization Strategy | Key Fragment Coupling/Ring Formation | Longest Linear Sequence |
| Lee & Yuan | 2004 | Macro-C-Glycosidation | Suzuki-Miyaura cross-coupling | Not specified in detail |
| Smith et al. | 2006 | Ring-Closing Olefin Metathesis (RCM) | Petasis-Ferrier Rearrangement (for tetrahydropyran) | 21 steps acs.orgnih.gov |
| Panek et al. | 2008 | Intramolecular Barbier-type Reaction (SmI2-assisted) | Organosilane-based [4+2] annulation (for tetrahydropyran) | 26 steps |
Structure
2D Structure
Properties
CAS No. |
59785-91-0 |
|---|---|
Molecular Formula |
C32H61N13O9 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H61N13O9/c1-15(2)13-19(33)25(48)42-21(10-8-12-39-32(36)37)27(50)43-20(9-7-11-38-31(34)35)26(49)40-17(5)24(47)44-22(14-46)28(51)45-23(16(3)4)29(52)41-18(6)30(53)54/h15-23,46H,7-14,33H2,1-6H3,(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,44,47)(H,45,51)(H,53,54)(H4,34,35,38)(H4,36,37,39) |
InChI Key |
PPBZOEOSJVJLRX-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C |
Isomeric SMILES |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |
Synonyms |
kendomycin TAN 2162 TAN-2162 TAN2162 |
Origin of Product |
United States |
Isolation and Producer Organism Research
Identification of Streptomyces Species as Kendomycin (B1673390) Producers
The genus Streptomyces is a well-known and significant source of a wide array of antibiotics and other bioactive compounds. wikipedia.org Several species within this genus have been identified as producers of this compound and its analogues. Initial discoveries in the late 1990s and early 2000s identified Streptomyces violaceoruber (strain 3844-33C) as a producer of this compound. rsc.orguni-goettingen.de
More recent research has expanded the list of this compound-producing Streptomyces. For instance, Streptomyces sp. Cl 58-27, isolated from the rhizosphere of Cedrus libani, was found to produce a new derivative, this compound E. mdpi.com Another study identified an unclassified Actinomycetes strain that produces this compound. nih.gov The production of this compound appears to be a trait found in a relatively small number of Streptomyces strains, making it a rare product. researchgate.net
| Species/Strain | This compound Variant(s) Produced | Source of Isolation |
|---|---|---|
| Streptomyces violaceoruber (strain 3844-33C) | This compound [(-)-TAN 2162] | Not specified in provided context |
| Streptomyces sp. Cl 58-27 | This compound E | Rhizosphere of Cedrus libani |
| Unclassified Actinomycetes strain | This compound | Not specified in provided context |
Characterization of Marine-Derived Actinomycetes (e.g., Verrucosispora sp. SCSIO 07399)
The marine environment is a vast and largely untapped resource for novel microorganisms and bioactive compounds. biotech-asia.org Marine actinomycetes, in particular, are recognized as producers of unique secondary metabolites. nih.govnih.gov In the search for new this compound analogues, researchers have turned to these marine sources.
A notable example is the isolation and characterization of Verrucosispora sp. SCSIO 07399 from a deep-sea sediment sample collected in the northern South China Sea at a depth of 2500 meters. acs.org This rare, slow-growing marine actinomycete was found to produce three new this compound analogues: kendomycins B, C, and D. acs.orgresearchgate.netnih.gov These compounds possess a unique aliphatic macrocyclic ansa scaffold where a highly substituted pyran ring is connected to a quinone moiety. mdpi.com The discovery of these novel kendomycins from a marine-derived actinomycete highlights the potential of exploring unique environments for new chemical diversity. researchgate.net
Endophytic Streptomyces Research and this compound Production
Endophytic microorganisms reside within the tissues of living plants without causing any apparent harm to the host. oatext.com These microbes, including Streptomyces species, are a promising and less-explored source of valuable natural products. researchgate.netfrontiersin.org Research into endophytic Streptomyces has revealed their potential for producing antimicrobial compounds, including the rare antibiotic this compound. researchgate.net
A study focused on endophytic Streptomyces species residing within tomato plants (Solanum lycopersicum) led to the identification of Streptomyces sp. VITGV156. researchgate.net Genomic analysis of this strain revealed the presence of biosynthetic gene clusters responsible for producing polyketide antimicrobial compounds, with a particular emphasis on this compound. researchgate.netresearchgate.net This finding underscores the importance of exploring endophytic niches for the discovery of new producers of rare and bioactive molecules. researchgate.net
Methodologies for this compound Isolation and Purification in Research Settings
The isolation and purification of this compound from microbial cultures are critical steps for its structural elucidation and biological evaluation. The methodologies employed typically involve a combination of extraction and chromatographic techniques, which are adapted based on the producing strain and the specific this compound analogue being targeted.
For the isolation of this compound E from Streptomyces sp. Cl 58-27, the strain was cultivated in a large-scale liquid culture. mdpi.com The culture liquid was separated from the biomass and extracted with ethyl acetate. mdpi.comnih.gov The crude extract was then subjected to several chromatographic steps to purify the target compound. mdpi.com
In the case of this compound from Streptomyces violaceoruber, the fermentation broth was centrifuged, and the mycelial pellet was extracted with acetone. rsc.org The crude product was further purified using a combination of techniques including chromatography on Sephadex LH-20, short silica gel column chromatography, and crystallization. rsc.org
For the isolation of kendomycins B-D from the marine-derived Verrucosispora sp. SCSIO 07399, a large-scale cultivation was performed, followed by centrifugation to separate the supernatant and mycelia for further processing. acs.org A general method for isolating this compound involves extraction of the culture broth with ethyl acetate, followed by subsequent normal-phase and reversed-phase chromatographic separations. nih.gov
| Producing Organism | Initial Extraction | Purification Techniques |
|---|---|---|
| Streptomyces sp. Cl 58-27 | Ethyl acetate extraction of culture liquid | Multiple chromatographic steps, including semipreparative HPLC mdpi.comnih.gov |
| Streptomyces violaceoruber | Acetone extraction of mycelial pellet | Sephadex LH-20 chromatography, silica gel chromatography, crystallization rsc.org |
| Verrucosispora sp. SCSIO 07399 | Centrifugation to separate supernatant and mycelia | Not detailed in provided context |
| Unclassified Actinomycetes strain | Ethyl acetate extraction of culture broth | Normal-phase and reversed-phase chromatography nih.gov |
Biosynthetic Pathway Elucidation
Identification of the Kendomycin (B1673390) Biosynthetic Gene Cluster (kmy cluster)
The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). nih.gov In Streptomyces violaceoruber, this cluster is referred to as the ken cluster. nih.gov A homologous cluster, designated the kmy cluster, was identified in the marine-derived actinomycete Verrucosispora sp. SCSIO 07399. nih.gov
The kmy cluster from Verrucosispora sp. SCSIO 07399 spans approximately 80 kilobases and contains 33 open reading frames (ORFs). nih.gov Comparative analysis with the ken cluster reveals a high degree of similarity. nih.gov However, a key distinction is the absence of a methyltransferase gene in the kmy cluster, which accounts for the lack of a methyl group on the quinone moiety of this compound B produced by this strain. mdpi.com The essentiality of this cluster for this compound production has been confirmed through gene disruption and heterologous expression experiments. nih.govmdpi.com
| Feature | kmy Cluster (Verrucosispora sp. SCSIO 07399) | ken Cluster (Streptomyces violaceoruber) |
| Size | ~80 kb | Not specified |
| Number of ORFs | 33 | 21 |
| Key Difference | Lacks a methyltransferase gene for the starter unit. | Contains a methyltransferase gene (ken9). |
| Associated Product | This compound B | This compound |
| Starter Unit | 3,5-dihydroxybenzoic acid (3,5-DHBA) | Proposed 2,3,5,6-tetrahydroxy-4-methyl-benzoic acid |
| Reference | nih.gov | nih.gov |
Characterization of Polyketide Synthase (PKS) Systems
The core of this compound's biosynthetic machinery is a combination of Type I and Type III polyketide synthase (PKS) systems, a hybrid arrangement that is uncommon among known ansa compounds. nih.gov This hybrid pathway is responsible for constructing the fully carbocyclic macrocyclic scaffold of this compound. nih.gov
The elongation of the polyketide chain in this compound biosynthesis is carried out by a modular Type I PKS system. nih.gov These are large, multifunctional enzymes organized into modules, with each module responsible for one cycle of chain extension. researchgate.net In the kmy cluster of Verrucosispora sp. SCSIO 07399, eight extension modules are distributed across five ORFs (kmy10, kmy11, kmy12, kmy19, and kmy20). nih.gov
Each module typically contains a set of domains that catalyze specific reactions. The minimal domains include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). wikipedia.org Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), determine the degree of reduction of the β-keto group at each elongation step. nih.gov The specific arrangement and functionality of these domains in the this compound Type I PKS dictate the final structure of the polyketide backbone. nih.gov For instance, the dehydratase domains in the initial modules are predicted to be inactive, leading to the formation of a characteristic triol motif. acs.org
A crucial feature of the this compound biosynthetic pathway is the involvement of a Type III PKS in generating the starter unit for the Type I PKS. nih.gov In the biosynthesis of this compound B by Verrucosispora sp. SCSIO 07399, the Type III PKS Kmy18 is proposed to convert four molecules of malonyl-CoA into 3,5-dihydroxyphenylacetyl-CoA. nih.gov This intermediate is then further processed by other enzymes, including a dioxygenase (Kmy16), a benzoylformate decarboxylase (Kmy15), and a benzaldehyde (B42025) dehydrogenase (Kmy14), to yield 3,5-dihydroxybenzoic acid (3,5-DHBA). nih.gov
The role of 3,5-DHBA as the starter unit has been experimentally verified. nih.gov Chemical complementation studies, where a mutant strain lacking the Type III PKS gene (Δkmy18) was supplied with exogenous 3,5-DHBA, resulted in the restored production of this compound B. nih.gov
The biosynthesis of this compound is a prime example of a hybrid Type I/Type III PKS pathway. nih.govnih.gov This combination allows for the synthesis of complex molecules that are part aromatic and part aliphatic. mdpi.com The Type III PKS provides the aromatic starter unit, which is then loaded onto the Type I PKS assembly line for the construction of the macrocyclic ring. nih.govnih.gov This hybrid strategy is a key factor in generating the unique structural diversity observed in polyketides like this compound. nih.govmdpi.com
Enzymatic Steps and Proposed Biosynthetic Intermediates
The biosynthesis of this compound proceeds through a series of well-defined enzymatic reactions and intermediate compounds.
Key Biosynthetic Steps:
Starter Unit Formation: The process begins with the synthesis of the aromatic starter unit. In the case of this compound B, the Type III PKS Kmy18, along with other enzymes, produces 3,5-dihydroxybenzoic acid (3,5-DHBA). nih.gov
Activation and Loading: The 3,5-DHBA starter unit is activated by an acyl-CoA ligase (CAL) domain located in the loading module of the Type I PKS and then transferred to an acyl carrier protein (ACP) domain. nih.gov
Polyketide Chain Elongation: The Type I PKS modules then iteratively add extender units, primarily methylmalonyl-CoA and malonyl-CoA, to the growing polyketide chain. mdpi.com The specific sequence of modules and the presence or absence of reductive domains (KR, DH, ER) at each step determine the final structure of the linear polyketide precursor. nih.gov
Chain Termination and Cyclization: A thioesterase (TE) domain at the end of the final PKS module catalyzes the release and cyclization of the polyketide chain to form the macrocyclic structure of this compound. nih.gov Recent studies suggest this may occur via a previously unknown macrolactone intermediate. acs.org
| Biosynthetic Step | Key Enzyme(s)/Domain(s) | Precursor(s) | Intermediate/Product | Reference |
| Starter Unit Formation | Kmy18 (Type III PKS), Kmy14-17 | Malonyl-CoA | 3,5-dihydroxybenzoic acid (3,5-DHBA) | nih.gov |
| Activation and Loading | Acyl-CoA Ligase (CAL) | 3,5-DHBA | 3,5-DHBA-ACP | nih.gov |
| Chain Elongation | Type I PKS Modules (KS, AT, ACP, KR, DH, ER) | Malonyl-CoA, Methylmalonyl-CoA | Linear Polyketide Chain | nih.govmdpi.com |
| Chain Termination/Cyclization | Thioesterase (TE) | Linear Polyketide Chain | This compound | nih.govacs.org |
Genetic Engineering Approaches for Biosynthesis Research
Genetic engineering has been an invaluable tool for studying and manipulating the this compound biosynthetic pathway. nih.gov Techniques such as gene disruption and heterologous expression have been instrumental in confirming the function of the kmy and ken gene clusters. nih.govnih.gov
By creating targeted knockouts of specific genes, such as the Type III PKS gene kmy18, researchers have been able to definitively establish their roles in the biosynthetic pathway. nih.gov Furthermore, the heterologous expression of the entire biosynthetic gene cluster in a suitable host organism, like Streptomyces coelicolor, has not only confirmed the cluster's function but also opened up avenues for producing novel derivatives of this compound through combinatorial biosynthesis. nih.govgoogle.com These genetic manipulations provide a powerful platform for further elucidating the intricacies of this compound biosynthesis and for engineering the production of new, potentially more potent, analogs. nih.govscispace.com
Regulatory Mechanisms of Biosynthesis
The production of this compound, like many other complex secondary metabolites, is a tightly controlled process governed by specific regulatory elements within the biosynthetic gene cluster (BGC) and influenced by broader cellular and environmental factors. Research into the this compound BGC has begun to uncover these control mechanisms, revealing dedicated regulatory genes that modulate the expression of the entire biosynthetic pathway.
Identification of a Positive Regulator in the kmy Cluster
A key finding in the elucidation of this compound biosynthesis regulation comes from the study of the this compound B (kmy) gene cluster in Verrucosispora sp. SCSIO 07399. nih.gov Within this cluster, which spans 33 open reading frames, a specific gene, kmy4 , was identified as a putative regulatory gene based on bioinformatic analysis. nih.govnih.gov
To confirm its function, a gene disruption experiment was performed, creating a Δkmy4 mutant strain. Subsequent analysis using real-time quantitative PCR (RT-qPCR) demonstrated that the inactivation of kmy4 led to a significant downregulation in the transcription of several other essential kmy genes. nih.gov This confirmed that kmy4 functions as a positive regulator , meaning it actively promotes the expression of the biosynthetic genes required for this compound production. nih.govresearchgate.net The findings validated the role of Kmy4 in activating this compound B biosynthesis and provided a foundational understanding of its regulatory function. nih.gov
The regulatory effect of the kmy4 gene was quantified by comparing the transcriptional levels of eight other kmy biosynthetic genes in the Δkmy4 mutant strain relative to the wild-type strain. The results showed a dramatic decrease in the expression of these genes in the absence of Kmy4.
| Gene | Putative Function | Relative Transcriptional Change in Δkmy4 Mutant |
|---|---|---|
| kmy5 | Type I PKS | ~100-fold decrease |
| kmy8 | Type I PKS | ~100-fold decrease |
| kmy11 | Type I PKS | ~100-fold decrease |
| kmy14 | Type I PKS | ~100-fold decrease |
| kmy16 | Type I PKS | ~100-fold decrease |
| kmy18 | Type I PKS | ~100-fold decrease |
| kmy20 | Type I PKS | ~100-fold decrease |
| kmy29 | Type III PKS | ~100-fold decrease |
Data adapted from research on the transcriptional analysis of the Δkmy4 mutant of Verrucosispora sp. SCSIO 07399. The table illustrates the significant down-regulation of key biosynthetic genes upon deletion of the kmy4 regulator. nih.gov
Other Factors Influencing Biosynthesis
While pathway-specific genes like kmy4 are direct regulators, other genetic and environmental factors also influence the yield of this compound.
Gene Function and Redundancy : Investigations into other genes within the kmy cluster have shown that not all have a discernible impact on production under standard laboratory conditions. For instance, a set of genes for methylmalonyl-CoA biosynthesis (kmy22–25) were inactivated, but this action did not alter this compound B production, indicating that compensatory genes likely exist elsewhere in the organism's genome. nih.gov Similarly, a gene in the this compound BGC that is a homolog to Aba27/Aba29 from a glycopeptide BGC was knocked out, but this did not affect this compound production, leaving its function unknown. mdpi.com
Cultivation Conditions : Early studies on Streptomyces violaceoruber demonstrated that this compound production is sensitive to cultivation methods. A four-fold increase in the production rate (from ~70 mg/L to ~280 mg/L) was achieved by switching from shaking flasks to an airlift fermenter. psu.edu Furthermore, the addition of N-acetylcysteamine to the culture resulted in the formation of new this compound derivatives. psu.edu The optimization of nutritional and environmental factors—such as carbon and nitrogen sources, pH, salinity, and temperature—is a common strategy for maximizing metabolite production in Streptomyces and likely plays a significant regulatory role in this compound biosynthesis as well. ekb.eg
Chemical Synthesis Strategies
Total Synthesis Approaches to Kendomycin (B1673390)
The pursuit of the total synthesis of this compound has led to the exploration of multiple strategic disconnections and macrocyclization techniques. These efforts have not only made this complex natural product accessible in the laboratory but have also spurred innovation in synthetic methodology. The first total synthesis was achieved in 2004, and several others have followed, each with a unique approach to constructing the challenging macrocyclic and stereochemical features of the molecule. wikipedia.org
Early Synthetic Endeavors
Initial forays into the synthesis of this compound laid the groundwork for subsequent successful total syntheses. A notable early approach by the Mulzer group focused on a convergent strategy, assembling the molecule from three main fragments. pnas.org A key challenge identified in these early studies was the hindered rotation around the sp²-sp³ bond connecting the tetrahydropyran (B127337) and arene moieties, which resulted in atropisomers that complicated macrocyclization attempts. pnas.org
| Early Synthetic Strategy | Key Reaction | Challenge/Outcome |
| Mulzer's First Generation | Ring-Closing Metathesis (RCM) | Unsuccessful due to atropisomerism and steric hindrance, leading to oligomerization. pnas.orgresearchgate.net |
| Mulzer's Alternative | Horner-Wadsworth-Emmons Olefination | Successfully formed the macrocycle of a benzofuran (B130515) analogue. pnas.org |
| Unnamed Early Approach | SN1 Ring Cyclization | Successfully formed an advanced C-aryl glycoside precursor. freeservers.com |
Macro-C-Glycosidation Methodologies
The first successful enantioselective total synthesis of this compound was reported by Lee and coworkers, employing a novel macro-C-glycosidation strategy. nih.govcapes.gov.br This approach elegantly addressed the challenge of forming the sterically congested C-aryl glycosidic linkage within the macrocyclic framework. nih.govacs.org The key step involved a Friedel-Crafts-type ring closure of an acyclic precursor that already contained the tetrahydropyran and benzofuran moieties. nih.govacs.org
The reaction, which proceeds in the presence of a Lewis acid like SnCl₄, cyclizes the precursor to afford the desired macrocycle as a single stereoisomer in good yield. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the rapid formation of an O-glycoside intermediate, which then undergoes a slower, thermodynamically controlled rearrangement to the more stable C-glycoside. nih.govacs.org This strategy effectively postpones the formation of the challenging C4a-C5 bond to the macrocyclization step, thereby circumventing the atropisomeric issues encountered in earlier attempts. nih.gov The acyclic precursor for this key reaction was assembled convergently via a Pd(0)-catalyzed B-alkyl Suzuki-Miyaura cross-coupling of two smaller fragments. nih.govcapes.gov.br
Ring-Closing Metathesis (RCM) Strategies
Despite early setbacks, Ring-Closing Metathesis (RCM) was eventually successfully applied in the total synthesis of this compound. The Smith group developed a strategy that utilized a Petasis-Ferrier rearrangement followed by an RCM reaction to construct the macrocycle. wikipedia.orgacs.org This approach highlights how strategic precursor design can overcome the conformational barriers that thwarted initial RCM attempts.
In a different approach, the Mulzer group revisited RCM in a synthesis that also featured a photo-Fries rearrangement as a key macrocyclization step. capes.gov.br These successful applications demonstrate the power and versatility of RCM in the synthesis of complex macrocycles, provided that the substrate is designed to adopt a conformation amenable to cyclization. capes.gov.br However, the pioneer attempts at RCM by Mulzer's group, based on a series of benzofuran substrates, failed to produce the desired macrocyclic products with either Grubbs' second-generation or Schrock's catalysts. researchgate.net
| Successful RCM Approach | Lead Researcher/Group | Key Associated Reaction |
| RCM Strategy | Smith | Petasis-Ferrier Rearrangement wikipedia.orgacs.org |
| RCM Strategy | Mulzer | Photo-Fries Rearrangement capes.gov.br |
Intramolecular Dötz Benzannulation
A highly innovative approach to the this compound skeleton was developed by Nakata and coworkers, featuring an intramolecular Dötz benzannulation as the key transformation. acs.orgnih.gov This strategy accomplishes both macrocyclization and the formation of the aromatic core in a single, powerful step. jst.go.jp The reaction involves a Fischer carbene complex tethered to a long ω-alkynyloxy chain. acs.org The intramolecular reaction between the alkyne and the chromium-carbene complex constructs the ansa-framework, affording an oxametacyclophane with exclusive regioselectivity. acs.orgnih.gov
This method represents a departure from more common strategies that involve elongating an alkyl chain from a pre-existing aromatic core followed by a separate macrocyclization step. jst.go.jpnih.gov Subsequent steps to complete the synthesis included a Claisen rearrangement, ortho-oxidation of the resulting phenol, and a mild conversion of a p-quinone to the final p-quinone methide. acs.org The success of this complex macrocyclization demonstrates the utility of the Dötz benzannulation for the divergent synthesis of ansa-type compounds. acs.orgnih.gov
Prins Cyclization for Macrocycle Construction
A formal synthesis of (–)-Kendomycin was achieved by the Rychnovsky group, distinguished by the use of an intramolecular Prins cyclization to construct the macrocycle. acs.orgnih.gov This strategy has emerged as a concise and selective method for forming tetrahydropyran-containing macrocycles. researchgate.net In this approach, a highly convergent synthesis first joins a benzofuran fragment and an acyclic iodide fragment using a Suzuki coupling. acs.orgnih.gov
The resulting long-chain aldehyde is then subjected to the key intramolecular Prins cyclization. acs.org Modeling studies indicated that the acyclic chain is predisposed to form the macrocycle, and indeed the reaction proceeds in good yield. nih.gov The product of this cyclization was successfully correlated with an advanced intermediate from Lee's total synthesis, thereby constituting a formal synthesis of this compound. acs.orgnih.gov
Stereoselective Synthesis
The dense array of stereocenters on this compound's tetrahydropyran ring requires a high degree of stereocontrol in its synthesis. Various strategies have been employed to achieve this. Lee's first total synthesis relied on high levels of stereocontrol during the assembly of the key fragments prior to macrocyclization. nih.gov Mulzer's approach constructed the stereotetrad using aldol (B89426) addition methodology and the diastereoselective reduction of β-hydroxy ketones. pnas.org
The Panek group reported an enantioselective synthesis that assembles the C1a–C10 fragment using an organosilane-based [4+2]-annulation strategy. acs.orgacs.org This method provides access to the cis-dihydropyran core with good selectivity. acs.org Another key stereoselective step in their total synthesis was a samarium(II) iodide-assisted intramolecular Barbier-type reaction to form the protected macrocycle. acs.org The absolute configuration of natural (–)-kendomycin was unambiguously determined through X-ray analysis and the application of the advanced Mosher's ester methodology on a derivative. oregonstate.edu
| Stereocenter | Method of Control | Research Group |
| Tetrahydropyran Stereotetrad | Aldol addition & Diastereoselective reduction | Mulzer pnas.org |
| C1a-C10 Fragment | Organosilane-based [4+2]-annulation | Panek acs.orgacs.org |
| Macrocycle Formation | SmI₂-assisted intramolecular Barbier-type reaction | Panek acs.org |
| Fragment Assembly | High stereocontrol in subunit assembly | Lee nih.gov |
Formal Synthesis Approaches
A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted into the final natural product. In the case of this compound, several research groups have developed elegant formal syntheses that highlight diverse strategic approaches to its complex architecture.
One notable formal synthesis was developed by the Rychnovsky group, which culminated in the creation of an advanced intermediate previously synthesized by Lee. figshare.comacs.org A key feature of their highly convergent strategy was the coupling of a benzofuran fragment and an acyclic iodide fragment via a Suzuki coupling. figshare.comacs.org The defining step of this approach was the use of an intramolecular Prins cyclization to construct the macrocyclic ring, a method that proved effective for forming the tetrahydropyran-containing macrocycle. figshare.comacs.org Modeling studies indicated that the acyclic precursor was conformationally predisposed for this macrocyclization. figshare.comacs.org This work demonstrated the utility of the Prins cyclization in assembling complex macrocyclic structures like that of this compound. acs.org
Another approach rapidly assembled the fully substituted C-aryl glycoside core of this compound, also employing a Prins cyclization as the key step. rsc.org This strategy efficiently created the C-aryl tetrahydropyranoside moiety by reacting an electron-rich benzaldehyde (B42025) with a homoallylic alcohol. rsc.org
The Panek group also reported a formal synthesis that centered on the construction of the highly substituted dihydropyran (DHP) ring. organic-chemistry.org Their strategy utilized a [4+2] annulation reaction between a chiral (E)-crotylsilane bearing a vinylketene acetal (B89532) and a substituted o-methoxybenzaldehyde. organic-chemistry.org This approach successfully controlled the intricate stereochemistry of the tetrahydropyran ring. organic-chemistry.org
Synthetic Challenges Associated with the this compound Scaffold
The unique structure of this compound presents significant hurdles for chemical synthesis, which have been areas of intense investigation. nih.gov The molecule's ansa-scaffold, which contains a densely substituted tetrahydropyran ring attached directly to a quinone methide chromophore, is a primary source of these challenges. nih.gov
A major difficulty lies in the macrocyclization step. Many initial strategies envisioned a ring-closing metathesis (RCM) reaction to form the C13-C14 alkene. acs.orgnih.gov However, the trisubstituted nature and the required (E)-geometry of this double bond made this approach problematic. acs.orgnih.gov Research by groups such as Mulzer and Smith demonstrated that this disconnection was difficult to implement effectively, both in achieving the macrocyclization and in controlling the alkene geometry. acs.org
Another significant challenge is atropisomerism , which arises from hindered rotation around the C4a-C5 bond connecting the ansa chain to the aromatic core. nih.gov This conformational rigidity, noted in advanced synthetic intermediates by Mulzer and co-workers, could be prohibitive for macrocyclization strategies like RCM, where flexibility in the precursor chain is often required. nih.gov Lee's successful total synthesis cleverly circumvented this issue by forming the C4a-C5 bond itself during the ring-closing step. nih.gov
The construction of the densely substituted tetrahydropyran ring with its multiple stereocenters is another formidable obstacle. organic-chemistry.orgresearchgate.net Achieving the correct relative and absolute stereochemistry requires highly selective methods. Panek's [4+2] annulation and Rychnovsky's Prins cyclization were developed specifically to address the stereocontrolled synthesis of this core structure. rsc.orgorganic-chemistry.org
Finally, the late-stage installation of the sensitive quinone methide chromophore requires careful planning and mild reaction conditions to avoid degradation of the complex molecule. nih.gov Lee's synthesis addressed this by using a novel oxidative hydration of a benzofuran intermediate at a late stage. nih.gov
Development of Novel Synthetic Methodologies Inspired by this compound
The formidable challenges posed by this compound's structure have spurred the development of new and innovative synthetic methods. These novel strategies have not only enabled the synthesis of this compound itself but have also enriched the toolkit of synthetic organic chemistry.
Intramolecular Prins Cyclization for Macrocyclization : The Rychnovsky group pioneered the use of an intramolecular Prins cyclization as a key macrocyclization strategy. figshare.comacs.org This approach effectively forms the tetrahydropyran ring and the macrocycle simultaneously from an acyclic hydroxy aldehyde precursor. acs.org This demonstrated the potential of the Prins cyclization for creating large, tetrahydropyran-containing rings, a transformation not commonly used for macrocyclization prior to this work. acs.org
Macro-C-Glycosidation : In the first enantioselective total synthesis of this compound, the Lee group developed a novel macro-C-glycosidation strategy. nih.gov This approach forms the critical C4a-C5 bond, thereby constructing the macrocycle and the ansa bridge simultaneously, which cleverly bypasses the atropisomerism problem associated with other macrocyclization strategies. nih.gov
Intramolecular Dötz Benzannulation : An alternative strategy for constructing the ansa skeleton involved an intramolecular Dötz benzannulation. researchgate.netacs.org This method facilitates a simultaneous macrocyclization and benzannulation from a Fischer-type ω-alkynyloxy chromium carbene complex, offering a convergent route to the this compound core and related ansa compounds. acs.org
Chiral Silane-Based [4+2] Annulation : To control the dense stereochemistry of the tetrahydropyran ring, the Panek group developed a novel [4+2] annulation methodology. organic-chemistry.org This reaction, involving a chiral allylic silane (B1218182), allows for the highly diastereoselective construction of the substituted ring system, showcasing a powerful application of chiral silane chemistry in complex natural product synthesis. organic-chemistry.org
Samarium(II) Iodide-Mediated Cyclization : A samarium(II) iodide-assisted intramolecular Barbier-type reaction was employed for a crucial macrocyclization step in one synthetic approach. organic-chemistry.orgrsc.org While other reagents gave low yields, the use of SmI2 proved effective for forming the large ring structure, highlighting its utility in complex bond formations. rsc.org
Structural Analogues and Chemical Derivatization
Discovery and Structural Features of Natural Kendomycin (B1673390) Analogues (e.g., this compound B-D, this compound E)
Several natural analogues of this compound have been isolated, each with distinct structural modifications. These variations primarily occur in the degree of methylation and substitutions on the quinone moiety and the ansa-chain. nih.govmdpi.comnih.gov
Kendomycins B, C, and D:
A rare marine-derived actinomycete, Verrucosispora sp. SCSIO 07399, was found to produce Kendomycins B, C, and D. nih.govmdpi.comnih.gov
This compound B is a bonafide natural product from this strain. nih.gov A key distinguishing feature of Kendomycins B, C, and D is their non-methylated quinone moiety, which sets them apart from the original this compound. nih.gov
Kendomycins C and D are identified as C20-mercapto substituted derivatives of this compound B. nih.gov
The biosynthetic gene cluster for this compound B, designated as the kmy cluster, has been identified and found to be a hybrid of type I and type III polyketide synthase (PKS) genes. nih.govnih.gov A notable difference between the kmy cluster and the ken cluster (for this compound biosynthesis) is the absence of a methyltransferase gene in the kmy cluster, which accounts for the lack of a para-methyl group on the starter unit of this compound B. nih.gov
This compound E:
More recently, a new derivative, This compound E , was isolated from Streptomyces sp. Cl 58-27. nih.govresearchgate.netresearchgate.net Structural elucidation using NMR spectroscopy revealed several unique features when compared to this compound and its other analogues: nih.govmdpi.com
The tetrahydropyran (B127337) ring lacks a methyl group at the C-8 position. nih.govmdpi.com
A methoxy (B1213986) group is present at the C-7 position, instead of a hydroxyl group. nih.govmdpi.com
Most significantly, the aliphatic ansa chain is missing two double-bonded, methylated carbons between C-12 and C-13. nih.govmdpi.com
Despite these structural changes, the basic benzofuranone core typical of kendomycins is retained in this compound E. mdpi.com
| Analogue | Producing Organism | Key Structural Features |
|---|---|---|
| This compound B | Verrucosispora sp. SCSIO 07399 | Non-methylated quinone moiety. nih.gov |
| This compound C | Verrucosispora sp. SCSIO 07399 | C20-mercapto substituted derivative of this compound B. nih.gov |
| This compound D | Verrucosispora sp. SCSIO 07399 | C20-mercapto substituted derivative of this compound B. nih.gov |
| This compound E | Streptomyces sp. Cl 58-27 | Lacks C-8 methyl group, has a C-7 methoxy group, and is missing two carbons in the ansa chain. nih.govmdpi.com |
Synthetic Derivatization of this compound and its Precursors
The complex and intriguing structure of this compound has made it a compelling target for total synthesis and synthetic derivatization. nih.govresearchgate.netrsc.org These efforts aim to not only achieve the synthesis of the natural product but also to create novel analogues with potentially improved or altered biological activities.
One approach to derivatization involves the feeding of precursor analogues during fermentation. For instance, feeding N-acetylcysteamine and other thiols to the producing organism Streptomyces violaceoruber resulted in the formation of new this compound derivatives. rsc.org
Synthetic chemists have also explored various strategies to construct and modify the this compound framework. These often involve the synthesis of key fragments, such as the tetrahydropyran ring and the aromatic core, followed by their assembly and macrocyclization. pnas.orgnih.govcapes.gov.brnih.gov For example, a Petasis-Ferrier rearrangement has been effectively used to construct the sterically crowded tetrahydropyran ring. capes.gov.brnih.govacs.org
Furthermore, the development of synthetic routes to this compound has enabled the creation of analogues by modifying the precursor fragments. For example, different building blocks for the "eastern" side chain of the molecule can be synthesized and incorporated to generate structural diversity. pnas.org
Modification of the Macrocyclic Ansa Scaffold
The ansa scaffold of this compound, a unique all-carbon macrocycle, is a primary focus for synthetic modification. nih.govnih.govmdpi.compnas.org Various strategies have been employed to construct and alter this 18-membered carbocycle. nih.gov
Macrocyclization Strategies:
Ring-Closing Metathesis (RCM): RCM has been a popular strategy for forming the macrocycle. capes.gov.brnih.govthieme-connect.com This involves the synthesis of a linear precursor with terminal alkenes that are then cyclized using a catalyst, such as the Grubbs catalyst. researchgate.net The C13-C14 double bond has been a target for this ring-closing reaction. nih.gov
Intramolecular Dötz Benzannulation: A novel approach for constructing the ansa skeleton involves a simultaneous macrocyclization and benzannulation via an intramolecular Dötz reaction. rsc.orgnih.govacs.orgacs.org This method utilizes a Fischer-type ω-alkynyloxy chromium carbene complex to form the macrocycle. nih.govacs.orgacs.org
Macro-C-Glycosidation: The first total synthesis of this compound was achieved using a macro-C-glycosidation approach. nih.govcapes.gov.brnih.gov This strategy forms the C4a-C5 bond, which is an aryl C-glycosidic linkage, in a late-stage macrocyclization step. nih.govcapes.gov.brnih.gov This was accomplished through a Friedel-Crafts-type ring closure of an acyclic precursor containing the tetrahydropyran and benzofuran (B130515) moieties. capes.gov.brnih.gov
Prins-Cyclization: A Prins-cyclization has also been featured in a formal synthesis of this compound to construct the macrocycle. acs.org
The flexibility in these synthetic strategies allows for the introduction of modifications to the ansa chain. For instance, by altering the length and functionality of the linear precursors, analogues with different macrocyclic structures can be generated. The synthesis of a benzofuran analog of this compound has been achieved, demonstrating the feasibility of significant alterations to the core structure. pnas.orgresearchgate.net
Role of Structural Variations in Biological Activity
The structural variations in both natural and synthetic this compound analogues have a significant impact on their biological activity. mdpi.comnih.govacs.org
The natural analogue, this compound E, which has significant structural changes in its ansa chain, was found to be inactive against a panel of bacterial, yeast, and fungal strains. mdpi.com This was surprising given the good antimicrobial activity of other this compound derivatives and strongly indicates that the integrity of the ansa chain is critical for this particular biological activity. mdpi.com
In contrast, Kendomycins B, C, and D, which differ from this compound in the methylation of the quinone moiety and in substitutions at C20, exhibit potent antibacterial activities and moderate cytotoxicity against several human cancer cell lines. nih.govnih.govresearchgate.net This highlights that modifications to the quinone part of the molecule and certain positions on the ansa chain can be tolerated or even beneficial for certain biological activities.
The ability to synthetically create a diverse range of analogues through methods like intramolecular Dötz benzannulation provides a powerful tool for further probing the structure-activity relationships of this important class of natural products. nih.govacs.org
Investigational Biological Activities in Pre Clinical Models and in Vitro Studies
Antibacterial Activities
Kendomycin (B1673390) demonstrates significant antibacterial properties, a characteristic that has been a focal point of numerous investigations. researchgate.netrsc.orgbu.edu
This compound exhibits a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.govtoku-e.comsigmaaldrich.comunesp.br Studies have confirmed its inhibitory action against a range of bacterial species. acs.orgnih.gov For instance, analogues known as kendomycins B, C, and D have demonstrated good antibacterial activity against six types of Gram-positive bacteria, including S. aureus ATCC 29213, S. aureus 745524, Enterococcus faecalis ATCC 29212, Bacillus subtilis BS01, and Bacillus thuringiensis BT01, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8.0 μg/mL. researchgate.netacs.org Additionally, the inhibitory concentrations for Pseudomonas aeruginosa and Escherichia coli, both Gram-negative bacteria, were found to be between 10 to 15 μg/mL. frontiersin.org
| Bacteria Type | Species | Strain | MIC (μg/mL) | Reference |
| Gram-positive | Staphylococcus aureus | ATCC 29213 | 0.5 - 8.0 | researchgate.netacs.org |
| Gram-positive | Staphylococcus aureus | 745524 | 0.5 - 8.0 | researchgate.netacs.org |
| Gram-positive | Enterococcus faecalis | ATCC 29212 | 0.5 - 8.0 | researchgate.netacs.org |
| Gram-positive | Bacillus subtilis | BS01 | 0.5 - 8.0 | researchgate.netacs.org |
| Gram-positive | Bacillus thuringiensis | BT01 | 0.5 - 8.0 | researchgate.netacs.org |
| Gram-negative | Pseudomonas aeruginosa | - | 10 - 15 | frontiersin.org |
| Gram-negative | Escherichia coli | - | 10 - 15 | frontiersin.org |
A significant aspect of this compound's antibacterial profile is its effectiveness against drug-resistant bacterial strains. researchgate.netfrontiersin.org It shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA). toku-e.comunesp.brresearchgate.net Specifically, this compound was found to inhibit the growth of the MRSA strain COL at a low MIC of 5 μg/mL. researchgate.netresearchgate.netmedchemexpress.comapexbt.comabmole.commedchemexpress.cn The analogues, kendomycins B-D, are also active against the MRSA strain shhs-A1, with MIC values between 0.5 and 8.0 μg/mL. researchgate.net
Research into the antibacterial mechanism of this compound suggests that its activity is primarily bacteriostatic rather than bactericidal. researchgate.netresearchgate.netmedchemexpress.commedchemexpress.cn Bacteriostatic antibiotics work by inhibiting the growth and reproduction of bacteria, while bactericidal agents directly kill them. droracle.aimdpi.com In the case of this compound, it appears to suppress bacterial proliferation, allowing the host's immune system to clear the infection. droracle.aimdpi.com
Studies on its mode of action in S. aureus revealed that this compound affects multiple cellular processes. Electron microscopy has shown that it interferes with cell division by causing the formation of incomplete and abnormally shaped septa. researchgate.netresearchgate.net Furthermore, proteomic and gene transcription analyses of this compound-treated MRSA cells indicated changes in the regulation of numerous proteins and genes. researchgate.netresearchgate.net These are involved in key metabolic pathways (like the tricarboxylic acid cycle and gluconeogenesis), cell wall biosynthesis, cell division (FtsA, FtsZ, MurAA), and the cellular stress response. researchgate.netunesp.brresearchgate.net
Investigational Cytotoxic Activities Against Non-Human Cell Lines
In addition to its antibacterial properties, this compound has demonstrated significant cytotoxic activity against various cancer cell lines in in vitro studies. acs.orgrsc.orgnih.govwikipedia.org
This compound and its derivatives have shown cytotoxic effects across a range of human tumor cell lines. researchgate.netunesp.brmdpi.com These include breast adenocarcinoma (MCF-7), stomach adenocarcinoma (HMO2), and hepatocellular carcinoma (HepG2). unesp.brresearchgate.netacs.org Analogues like kendomycins B, C, and D were found to be moderately cytotoxic against MGC803, A549, HeLa, HepG2, MCF-7, and RKO human tumor cell lines, with IC50 values ranging from 2.2 to 44 μM. researchgate.netacs.orgfigshare.com
The proposed mechanisms for its cytotoxicity are multifaceted. One significant finding is that this compound acts as a proteasome inhibitor. glpbio.comlktlabs.comnih.gov In human U-937 lymphoma cells, it was shown to induce apoptosis, characterized by depolarization of the mitochondrial membrane and activation of caspase 3. unesp.brlktlabs.comnih.gov This was accompanied by an accumulation of ubiquitinylated proteins. nih.gov In another study using kangaroo rat epithelial (PtK2) cells, treatment with this compound led to vacuolization of the endoplasmic reticulum and mitochondrial swelling, which are phenotypes associated with proteasome inhibition. nih.gov Another suggested mechanism of action is the chelation of cations, where this compound's activity is linked to its ability to sequester iron and copper, disrupting essential cellular processes. acs.org
| Cell Line | Cell Type | Effect | IC50 (μM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Cytotoxic | 2.2 - 44 | unesp.brresearchgate.netacs.orgfigshare.com |
| HMO2 | Stomach Adenocarcinoma | Cytotoxic | - | unesp.br |
| HepG2 | Hepatocellular Carcinoma | Cytotoxic | 2.2 - 44 | unesp.brresearchgate.netacs.orgfigshare.com |
| MGC803 | Gastric Cancer | Moderately Cytotoxic | 2.2 - 44 | researchgate.netacs.orgfigshare.com |
| A549 | Lung Carcinoma | Moderately Cytotoxic | 2.2 - 44 | researchgate.netacs.orgfigshare.com |
| HeLa | Cervical Cancer | Moderately Cytotoxic | 2.2 - 44 | researchgate.netacs.orgfigshare.com |
| RKO | Colon Carcinoma | Moderately Cytotoxic | 2.2 - 44 | researchgate.netacs.orgfigshare.com |
| U-937 | Lymphoma | Induces Apoptosis | - | unesp.brlktlabs.comnih.gov |
| PtK2 | Kangaroo Rat Epithelial | ER Vacuolization, Mitochondrial Swelling | - | nih.gov |
Other Investigational Receptor Modulating Activities
Beyond its antibacterial and cytotoxic effects, this compound has been identified as a modulator of specific receptors. It is recognized as a potent antagonist of the endothelin receptor. acs.orgnih.govmedchemexpress.commedchemexpress.cnwikipedia.orglktlabs.comresearchgate.netscbt.com Endothelin receptors are involved in various physiological processes, including vasoconstriction.
In addition, this compound acts as a calcitonin receptor agonist. acs.orgnih.govmedchemexpress.commedchemexpress.cn The calcitonin receptor is crucial for calcium homeostasis and bone metabolism, and its agonism by this compound underlies the compound's observed anti-osteoporotic activity. medchemexpress.comapexbt.commedchemexpress.cnwikipedia.org
Endothelin Receptor Antagonism Research
This compound, a macrocyclic polyketide produced by Streptomyces species, has been identified as a potent antagonist of the endothelin receptor. medchemexpress.comnih.govtoku-e.commedchemexpress.comlktlabs.com This activity was reported in early patent literature for the compound, then known as (-)-TAN 2162, and has been consistently noted in subsequent scientific publications. pnas.orgnih.govacs.orgcapes.gov.br The endothelin axis is crucial for physiological processes such as the regulation of vascular tone, and its over-activity is implicated in various diseases. nih.gov
Research has established this compound's role as an antagonist at endothelin receptors, an activity that contributes to its profile of biological effects. medkoo.comwikipedia.org This antagonism is considered a key feature of the compound's pharmacological potential. acs.orgresearchgate.net While the specific details of the preclinical models and quantitative in vitro binding assays are often mentioned as established facts in broader studies, the consensus in the scientific literature is that this compound effectively functions as an endothelin receptor antagonist. cvmh.fracs.orgmedchemexpress.eutargetmol.com This has positioned the compound as a subject of interest in research areas where endothelin signaling is a critical factor. nih.gov
Table 1: Summary of this compound's Endothelin Receptor Activity This table is interactive. You can sort and filter the data.
| Activity | Receptor Target | Implication | Key References |
|---|
Calcitonin Receptor Agonism Research
In addition to its effects on the endothelin system, this compound is also recognized for its agonist activity at calcitonin receptors. nih.govnih.govacs.orgcapes.gov.bracs.org This dual activity is a distinctive feature of the compound. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.eu The calcitonin receptor is a key component in calcium homeostasis and bone metabolism.
The agonistic interaction with the calcitonin receptor suggests a mechanism through which this compound may influence bone physiology. acs.org This activity, often cited alongside its endothelin receptor antagonism, forms the basis for its investigational anti-osteoporotic properties. medchemexpress.commedchemexpress.com Studies on the total synthesis of this compound frequently highlight its potent agonist activity at calcitonin receptors as a primary driver for the continued interest in the molecule. nih.govacs.orgcapes.gov.br
Table 2: Summary of this compound's Calcitonin Receptor Activity This table is interactive. You can sort and filter the data.
| Activity | Receptor Target | Implication | Key References |
|---|
Anti-osteoporotic Activity Research
The combined effects of endothelin receptor antagonism and calcitonin receptor agonism underpin the anti-osteoporotic activity reported for this compound. medchemexpress.commedchemexpress.com This potential therapeutic application was identified early in the compound's history, with initial patent literature describing it as an anti-osteoporotic agent. toku-e.compnas.org
The anti-osteoporotic effect is a significant aspect of this compound's biological profile and has been a motivation for its study. wikipedia.orgnih.govnordicbiosite.com Research into this compound's mode of action suggests that its influence on bone metabolism is a key area of interest. nih.gov The dual receptor-modulating activities provide a plausible mechanism for its observed effects on bone, making it a continued subject of research in the context of bone loss disorders. pnas.orgresearchgate.net
Table 3: Summary of this compound's Investigational Anti-osteoporotic Effects This table is interactive. You can sort and filter the data.
| Investigational Activity | Proposed Mechanism | Supporting Activities | Key References |
|---|
Mechanistic Investigations at the Molecular and Cellular Level
Molecular Target Identification Studies
Identifying the molecular target of kendomycin (B1673390) has been challenging, and its exact cellular target remains debated acs.orgnih.govacs.orgresearchgate.net. Early investigations proposed that this compound might inhibit yeast and mammalian proteasomes, with reports suggesting a specific covalent interaction nih.govcipsm.de. However, studies involving binding site mutations that abolished this interaction did not alter this compound's cytotoxicity, suggesting that proteasome inhibition might not be its primary mechanism of action acs.orgnih.gov.
The conservation of this compound's cytotoxic activity across different species, from bacteria to humans, has led to the hypothesis that it might target a highly conserved protein or interfere with common biomolecules like nucleic acids, lipids, or ions nih.gov. An unbiased approach using chemogenomic haploinsufficiency profiling (HIP) in Saccharomyces cerevisiae (yeast) did not reveal strongly affected heterozygous deletion strains, which is consistent with the idea that this compound might act through a non-protein target acs.orgnih.gov.
Further studies using the Cancer Cell Line Encyclopedia, a collection of human cancer cell lines with established drug sensitivities, showed that the antiproliferative IC50 values of this compound correlated most closely with those of mycobactin (B74219) A, an iron-chelating siderophore, despite a lack of structural similarity between the two compounds acs.orgnih.gov. This correlation, along with an overlap in hits with the clinical cation chelator Exjade in chemogenomic profiling, provided experimental support for the hypothesis that this compound's mechanism involves cation modulation acs.orgnih.gov.
Effects on Cellular Processes
This compound has been shown to affect a variety of cellular processes, indicating a potentially complex mode of action or interaction with multiple targets or fundamental cellular components researchgate.netplos.orgnih.govfrontiersin.org.
Proteasome Impairment and Related Cellular Responses
While initial studies suggested proteasome inhibition as a primary mechanism, later research indicated that this compound treatment did not inhibit proteasome activity in mammalian cells expressing a proteasomal reporter acs.orgnih.gov. This suggests that while proteasome impairment was proposed, it may not be the main driver of this compound's cytotoxicity acs.orgnih.govcipsm.de. However, previous reports did indicate that this compound interfered with mammalian proteasome activities and induced apoptosis in U937 cells plos.orgnih.govfrontiersin.org.
Modulation of Cation Processing and Chelation
Recent research strongly supports the role of cation modulation, particularly the chelation of iron and copper, as a key mechanism of this compound's cytotoxicity acs.orgnih.govacs.orgresearchgate.net. This compound induces cellular responses characteristic of cation stress, similar to the effects of established iron chelators acs.orgnih.govacs.orgresearchgate.net. The addition of excess iron and copper has been shown to attenuate this compound's cytotoxicity in bacteria, yeast, and mammalian cells acs.orgnih.govacs.orgresearchgate.net. NMR analysis has demonstrated a direct interaction between this compound and cations, corroborating the link between its pan-species activity and the modulation of iron and/or copper levels acs.orgnih.govacs.orgresearchgate.net. This interference with iron-dependent processes is supported by data from both yeast and mammalian cells acs.orgnih.gov.
Inhibition of Primary Metabolic Pathways (e.g., TCA Cycle, Gluconeogenesis)
Proteomic analysis and gene transcription profiling of this compound-treated Staphylococcus aureus cells have indicated that the compound affects the regulation of numerous proteins and genes involved in central metabolic pathways researchgate.netplos.orgnih.gov. This includes proteins and genes associated with the tricarboxylic acid (TCA) cycle, such as SdhA, and gluconeogenesis, such as PckA and GapB researchgate.netplos.orgnih.gov. These findings suggest a potential disruption of core energy production and metabolic processes within the cell researchgate.netplos.orgnih.gov.
Interference with Cell Wall Biosynthesis
Studies in S. aureus have shown that this compound treatment interferes with cell wall biosynthesis researchgate.netplos.orgnih.gov. Proteomic and gene transcription profiling revealed that this compound affected the regulation of proteins and genes involved in cell wall biosynthesis, including MurAA researchgate.netplos.orgnih.gov. The down-regulation of genes involved in cell wall biosynthesis led to observed alterations in the ultrastructure of treated cells nih.gov.
Impact on Cell Division and Septum Formation
Electron microscopy has revealed that this compound strongly affects septum formation during cell division in bacteria acs.orgresearchgate.netplos.orgnih.govfrontiersin.org. Most this compound-treated cells displayed incomplete septa with abnormal morphology acs.orgresearchgate.netplos.orgnih.gov. This suggests that this compound might directly or indirectly impact the cell division machinery researchgate.netplos.orgnih.gov. The this compound-mediated down-regulation of genes known to affect cell division and septum formation, such as ftsA, ftsZ, and murAA, further supports its interference with this process plos.orgnih.gov. This compound exposure disrupts the cell division process by interfering with cell septum formation in a manner similar to penicillin frontiersin.orgresearchgate.net.
Here is a summary of some of the cellular processes affected by this compound:
| Cellular Process | Affected Proteins/Genes (Examples in S. aureus) | Observed Effect | Source |
| TCA Cycle | SdhA | Affected regulation | researchgate.netplos.orgnih.gov |
| Gluconeogenesis | PckA, GapB | Affected regulation | researchgate.netplos.orgnih.gov |
| Cell Wall Biosynthesis | MurAA | Affected regulation, altered ultrastructure | researchgate.netplos.orgnih.gov |
| Cell Division & Septum Formation | FtsA, FtsZ, MurAA | Abnormal septa, interference with machinery | acs.orgresearchgate.netplos.orgnih.govfrontiersin.org |
| Bacterial Programmed Cell Death | LrgA, CidA | Affected regulation | researchgate.netplos.orgnih.gov |
| Cellular Stress Response | ClpB, ClpC, ClpP, GroEL, DnaK, GrpE | Affected regulation | researchgate.netplos.orgnih.gov |
| Oxidative Stress | AhpC, KatA | Affected regulation | researchgate.netplos.orgnih.gov |
Influence on Gene Expression and Protein Regulation
Studies utilizing proteomic analysis and gene transcription profiling have indicated that this compound affects the regulation of numerous proteins and genes. In Staphylococcus aureus, this compound treatment impacted genes and proteins involved in central metabolic pathways, such as the tricarboxylic acid (TCA) cycle (e.g., SdhA), gluconeogenesis (e.g., PckA and GapB), cell wall biosynthesis and cell division (e.g., FtsA, FtsZ, and MurAA), capsule production (e.g., Cap5A and Cap5C), bacterial programmed cell death (e.g., LrgA and CidA), the cellular stress response (e.g., ClpB, ClpC, ClpP, GroEL, DnaK, and GrpE), and oxidative stress (e.g., AhpC and KatA). plos.orgnih.govresearchgate.net
Gene expression profiling in S. aureus treated with this compound showed that molecular chaperones like ClpC, ClpB, and ClpP were among the most strongly up-regulated genes. plos.org The down-regulation of genes involved in cell division and septum formation, such as ftsZ, ftsA, and murAA, suggested a direct or indirect effect of this compound on the cell division machinery in S. aureus. plos.org
In mammalian cells, proteomics analysis of human U-937 tumor cells treated with this compound highlighted significant changes in protein expression, particularly among proteasomal regulatory subunits. nih.gov This profile of altered expression was noted to closely resemble that observed in other tumor cell lines in response to proteasome inhibition. nih.gov
Data on differential protein regulation in S. aureus treated with this compound:
| Protein/Gene | Pathway/Process Affected | Observed Regulation (Proteomic/Transcriptional) |
| SdhA | TCA cycle | Affected regulation |
| PckA, GapB | Gluconeogenesis | Affected regulation |
| FtsA, FtsZ | Cell division, Septum formation | Affected regulation, Down-regulated (transcriptional) plos.org |
| MurAA | Cell wall biosynthesis, Cell division | Affected regulation, Down-regulated (transcriptional) plos.org |
| Cap5A, Cap5C | Capsule production | Affected regulation |
| LrgA, CidA | Bacterial programmed cell death | Affected regulation |
| ClpB, ClpC | Cellular stress response | Affected regulation, Up-regulated (transcriptional) plos.org |
| ClpP | Cellular stress response | Affected regulation, Up-regulated (transcriptional) plos.org |
| GroEL, DnaK | Cellular stress response | Affected regulation |
| GrpE | Cellular stress response | Affected regulation |
| AhpC, KatA | Oxidative stress | Affected regulation |
Induction of Programmed Cell Death in Research Models
This compound has been shown to induce programmed cell death, specifically apoptosis, in certain research models. In human U-937 tumor cells, treatment with this compound resulted in indicators consistent with the induction of the intrinsic apoptotic pathway. These indicators included depolarization of the mitochondrial membrane, activation of caspase 3, and DNA laddering. google.comnih.gov
In Staphylococcus aureus, this compound was found to affect the regulation of genes involved in bacterial programmed cell death, such as LrgA and CidA. plos.orgnih.gov This suggests a potential role for this compound in influencing cell viability through programmed cell death pathways in bacteria as well.
Research also suggests that this compound may inhibit the antiapoptotic activity of proteins like Bcl-2, which is relevant in the context of cancer research models, although further investigation is needed in this specific area. umsu.ac.id
Biochemical and Biophysical Characterization of this compound Interactions
Biochemical and biophysical studies have aimed to characterize the interactions of this compound with cellular components to understand its mechanism of action. This compound was reported to interfere with mammalian proteasome activities and induce apoptosis in U937 cells. plos.orgnih.govnih.gov Direct in vitro assays demonstrated that this compound inhibited the chymotrypsin-like activity of the rabbit reticulocyte proteasome, with efficacy comparable to the established proteasome inhibitor MG-132. nih.gov Accumulation of ubiquitinylated proteins in this compound-treated U-937 cells further supported the notion of proteasome inhibition. nih.gov
However, the exact mode of action related to proteasome inhibition remained unclear in some studies, and binding site mutations that abolished the interaction did not always alter this compound cytotoxicity, suggesting a potentially more complex or polypharmacological mechanism. nih.govacs.orgnih.govpdbj.org Structural and biochemical characterization of the interaction between this compound and the yeast 20S proteasome has been performed, including complex structures. nih.govpdbj.orgtum.de
More recent research suggests that this compound's cytotoxicity across different species might be linked to cation chelation. nih.govhelsinki.fiacs.orgnih.gov this compound induced cellular responses indicative of cation stress, similar to established iron chelators. nih.govhelsinki.fi The addition of excess iron and copper attenuated this compound cytotoxicity in bacteria, yeast, and mammalian cells. nih.govhelsinki.fi NMR analysis provided evidence of a direct interaction between this compound and cations, supporting a link between its polypharmacology and the modulation of iron and/or copper levels. nih.govhelsinki.finih.gov
While this compound was previously thought to affect protein synthesis in bacteria, studies in mammalian HCT116 cells using metabolic labeling did not show an influence on the production of total or secretory proteins, suggesting that protein biogenesis inhibition is unlikely to be a primary mechanism in these cells. nih.govacs.org
Chemogenomic profiling in yeast revealed that a heterozygous deletion of AFT2, an iron-regulated transcriptional activator involved in iron homeostasis, showed the most pronounced hypersensitivity to this compound. acs.org In human cells, genes conferring hypersensitivity to this compound included MARCH5, a mitochondrial E3 ubiquitin ligase involved in stress-induced apoptosis, and OPA3, a mitochondrial membrane protein. nih.govacs.org Weaker but statistically significant hits included IREB2 (iron responsive element binding protein 2), ABCC1 (an ABC transporter), and GCLC (involved in glutathione (B108866) synthesis essential for iron-sulfur cluster formation), all related to iron interactive processes. nih.govacs.org
These findings suggest that while proteasome inhibition may contribute to this compound's effects, particularly in some mammalian cell lines, its broader cytotoxicity across different organisms may be significantly influenced by its ability to chelate essential cations like iron and copper, thereby disrupting cellular metal homeostasis. nih.govhelsinki.fi
Table summarizing key biochemical/biophysical findings:
| Interaction/Effect | Research Model/Method | Key Finding |
| Proteasome inhibition | Mammalian cell lines (U-937, PtK2), In vitro assay | Inhibits chymotrypsin-like activity, causes ubiquitinylated protein accumulation, induces associated phenotypes. nih.gov |
| Interaction with 20S proteasome | Yeast 20S proteasome (crystallography, biochemical) | Direct interaction, complex structures characterized. nih.govpdbj.orgtum.de |
| Cation chelation | Bacteria, Yeast, Mammalian cells (cytotoxicity rescue, NMR) | Induces cation stress, cytotoxicity attenuated by excess iron/copper, direct interaction with cations observed. nih.govhelsinki.finih.gov |
| Effect on protein biogenesis | Mammalian cells (HCT116, metabolic labeling) | No significant influence on total or secretory protein production observed. nih.govacs.org |
| Chemogenomic profiling (Yeast) | Saccharomyces cerevisiae (HIP profile) | Hypersensitivity linked to genes involved in iron homeostasis (e.g., AFT2). acs.org |
| Chemogenomic profiling (Human) | Human cancer cells (CRISPR/Cas9) | Hypersensitivity linked to genes involved in apoptosis (MARCH5) and mitochondrial function (OPA3), and iron-related processes. nih.govacs.org |
Structure Activity Relationship Sar Studies of Kendomycin and Its Analogues
Elucidation of Essential Structural Features for Biological Activity
Research into the SAR of kendomycin (B1673390) has indicated that the ansa skeleton is essential for its antimicrobial activity. nih.govacs.orgresearchgate.net The ansa skeleton, characterized by a macrocyclic chain connecting two points of an aromatic system, is a defining feature of ansamycin (B12435341) natural products, to which this compound belongs. nih.govacs.orgresearchgate.netmdpi.com
This compound's structure includes an oxa-metacyclophane skeleton, a quinone methide core, and a fully substituted tetrahydropyran (B127337) ring, all integrated within the ansa macrocycle. nih.govacs.orgresearchgate.netmdpi.com While the specific contributions of each of these substructures to different biological activities are subjects of ongoing research, the integrity of the ansa framework appears to be a fundamental requirement for at least its antimicrobial effects. nih.govacs.orgresearchgate.net
Correlating Structural Modifications with Mechanistic Changes
Understanding how structural modifications correlate with mechanistic changes in this compound's activity is an important aspect of SAR studies. This compound has been shown to affect various cellular processes, including inhibiting the growth of MRSA, potentially by affecting cell division machinery, protein stability, and programmed cell death in S. aureus. researchgate.netnih.gov It has also been reported to interfere with mammalian proteasome activities and induce apoptosis in certain cancer cell lines. researchgate.netnih.govnih.gov
The diverse biological activities of this compound imply multiple potential targets or mechanisms. For example, its activity as an endothelin receptor antagonist and calcitonin receptor agonist points to interactions with specific cellular receptors medchemexpress.com, while its effects on bacterial cell division and proteasomal activity suggest interference with fundamental cellular processes researchgate.netnih.gov. Future SAR studies exploring targeted modifications to different parts of the this compound structure (e.g., the quinone methide core, the tetrahydropyran ring, or specific positions on the ansa chain) and evaluating their impact on specific biological pathways and targets would provide more detailed insights into these correlations.
Although comprehensive data tables detailing the activity of a wide range of this compound analogues with specific structural variations and their corresponding mechanistic effects are not extensively available in the provided snippets, the foundational understanding is that the ansa macrocycle is a critical determinant of antimicrobial activity. nih.govacs.orgresearchgate.net Further research is needed to fully delineate the SAR for all of this compound's reported biological activities and to precisely correlate specific structural changes with altered mechanistic interactions. researchgate.net
Advanced Research Methodologies and Analytical Approaches
Stable Isotope Feeding Experiments in Biosynthesis Research
Stable isotope feeding experiments have been crucial in elucidating the biosynthetic pathway of kendomycin (B1673390). By feeding producer organisms with precursors labeled with stable isotopes such as ¹³C and ¹⁸O, researchers can track the incorporation of these isotopes into the final this compound molecule. researchgate.netresearchgate.netnih.govtu-dortmund.de
Early studies using [1-¹³C]acetate, [2-¹³C]acetate, [1-¹³C]propionate, [1,2-¹³C₂]acetate, and L-[methyl-¹³C]methionine feeding experiments in Streptomyces violaceoruber provided initial insights into the assembly of the this compound structure. nih.govtu-dortmund.de These experiments suggested that a highly oxygenated benzoic acid, potentially derived from (3,5-dihydroxyphenyl)acetic acid, serves as the starter unit for the aliphatic polyketide chain. researchgate.netresearchgate.netnih.gov The aliphatic core is then proposed to be built from malonyl-CoA and methylmalonyl-CoA units catalyzed by a type I polyketide synthase (PKS). nih.gov Further cyclization steps are involved in forming the final macrocyclic structure. nih.gov
The origin of all oxygen atoms in this compound has also been investigated using ¹⁸O₂ feeding experiments, contributing to a more detailed understanding of the biosynthetic process. researchgate.nettu-dortmund.de These experiments, coupled with structural analysis of the labeled this compound, have helped to refine the proposed biosynthetic pathway. researchgate.netnih.govtu-dortmund.de
Advanced Spectroscopic Methods for Mechanistic Studies (e.g., NMR, Mass Spectrometry)
Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this compound research for structural elucidation, mechanistic studies, and analysis of interactions.
NMR spectroscopy (including 1D and 2D techniques such as ¹H-¹H COSY, HSQC, HMBC, and HSQC-TOCSY) is routinely used for the complete chemical shift assignment of this compound, confirming its structure and relative configuration. acs.orgtu-dortmund.demdpi.comrsc.org Advanced techniques like the Mosher's ester method applied to this compound derivatives have been employed to determine the absolute configuration of stereocenters within the molecule. researchgate.nettu-dortmund.de
NMR has also been vital in investigating the interaction of this compound with metal cations. acs.orgnih.govacs.orgnih.gov Titration experiments involving this compound and metal ions like copper(II) or iron(II) have shown dose-dependent shifts and broadening of NMR signals, indicating direct interaction and allowing for rough epitope mapping to identify the metal ion binding site, such as the 2,5-dihydroxy-7-methyl-1-benzofuran-6(2H)-one moiety. acs.orgnih.gov Temperature-dependent ¹H NMR studies have also revealed dynamic phenomena, such as restricted rotation and atropisomerism, in this compound analogs, providing insights into their conformational behavior. pnas.org
Mass spectrometry, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry, is used for determining the molecular formula, confirming the mass of this compound and its derivatives, and analyzing protein samples in proteomic studies. nih.govplos.orgmdpi.comrsc.org GC-MS has also been used in the metabolite profiling of Streptomyces strains producing this compound. researchgate.net
Gene Disruption and Heterologous Expression Systems
Gene disruption and heterologous expression systems are powerful tools for studying the genetic basis of this compound biosynthesis and producing the compound in more amenable host organisms.
Identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production, such as the kmy cluster from Verrucosispora sp. SCSIO 07399, is a critical step. nih.govresearchgate.netdntb.gov.uanih.gov This cluster contains the genes encoding the necessary enzymes, including type I and type III PKSs, for the assembly of the this compound scaffold. nih.govnih.govnih.gov
Gene disruption experiments, where specific genes within the BGC are inactivated, are used to confirm the essentiality of these genes for this compound biosynthesis. nih.govresearchgate.netdntb.gov.ua This helps in understanding the role of individual genes in the biosynthetic pathway. nih.govnih.gov
Heterologous expression involves transferring the complete this compound BGC into a different host organism, often a genetically tractable Streptomyces strain like S. coelicolor. nih.govmdpi.comresearchgate.net This approach allows for the production of this compound in a host that may be easier to culture, manipulate genetically, and scale up for production compared to the native producer. mdpi.comresearchgate.net Heterologous expression has been successfully used to produce this compound B, demonstrating the potential of this technique for accessing marine natural products. mdpi.comresearchgate.net Strategies for optimizing heterologous expression include the selection of appropriate host strains and the use of suitable promoters to drive the transcription of the BGC genes. mdpi.com
Microscopic Techniques in Cellular Research (e.g., Electron Microscopy, Fluorescence Microscopy)
Microscopic techniques provide visual evidence of the cellular effects of this compound and insights into its mechanism of action at the cellular level.
Electron microscopy has been employed to examine the morphological changes in bacterial cells treated with this compound. acs.orgnih.govplos.org Studies using electron microscopy have revealed that this compound strongly affects septum formation during cell division in Staphylococcus aureus, leading to incomplete septa and abnormal cell morphology. acs.orgnih.govplos.org This suggests that this compound may interfere with the cell division machinery. acs.orgnih.gov Electron microscopy has also shown cytoplasmic vacuolization and mitochondrial swelling in mammalian cells treated with this compound, phenotypes associated with proteasome inhibition. google.com
Fluorescence microscopy, often in conjunction with specific stains, is used to visualize various cellular components and processes in the presence of this compound. acs.orgresearchgate.netgoogle.compnas.orgnih.gov For example, fluorescence microscopy with membrane stains like Synapto Red C2 has been used to observe irregularities on the cell surface and distinct puncta patches in the cell membrane of bacteria exposed to this compound, indicating potential damage to the bacterial membrane. researchgate.netnih.gov Staining of bacterial nucleoids with DAPI and visualization by fluorescence microscopy has shown drastic changes in nucleoid morphology after this compound treatment, including a reduction in size and other morphological alterations. researchgate.netnih.gov Fluorescence microscopy has also been used to assess proteasome activity in mammalian cells using fluorescent reporters. acs.orggoogle.com Confocal fluorescence microscopy allows for detailed imaging of cellular structures and the localization of compounds or cellular components. pnas.org
These microscopic techniques provide crucial visual data that complement biochemical and genetic studies, offering a more complete picture of how this compound impacts cellular structure and function.
| Technique | Application in this compound Research | Key Findings (Examples) |
| Electron Microscopy | Visualizing cellular morphology, particularly cell division and organelle changes. | Abnormal septum formation in bacteria; cytoplasmic vacuolization and mitochondrial swelling in mammalian cells. acs.orgnih.govplos.orggoogle.com |
| Fluorescence Microscopy | Visualizing cell membranes, nucleoids, and protein localization. | Membrane damage and altered nucleoid morphology in bacteria; assessment of proteasome activity. acs.orgresearchgate.netgoogle.compnas.orgnih.gov |
| Confocal Fluorescence Microscopy | High-resolution imaging of cellular structures and localization. | Detailed visualization of cellular components and potential compound localization. pnas.org |
Future Directions and Research Perspectives
Directed Biosynthesis and Metabolic Engineering for Novel Kendomycin (B1673390) Derivatives
The elucidation of the this compound biosynthetic gene cluster (BGC) has paved the way for the generation of novel derivatives through directed biosynthesis and metabolic engineering. nih.gov The this compound biosynthetic pathway is a hybrid system involving both Type I and Type III polyketide synthases (PKSs), which assemble the unique carbocyclic scaffold. nih.govmdpi.com This genetic blueprint provides the essential toolkit for manipulating the compound's structure.
Metabolic engineering efforts focus on altering the genetic makeup of the producing Streptomyces strains to yield new chemical entities. A key strategy involves precursor-directed biosynthesis, where synthetic analogs of natural biosynthetic intermediates are fed to a mutant strain blocked in the production of the native precursor. This can lead to the incorporation of the synthetic unit into the final molecule. Another approach is the targeted inactivation or modification of genes responsible for tailoring steps, such as methylation or hydroxylation, which can produce derivatives with altered bioactivity. For instance, comparing the BGC for this compound E with that of other kendomycins revealed differences, such as a missing enoyl-CoA-hydratase and an additional O-methyltransferase, highlighting natural points for engineering. mdpi.com The identification of the BGC sets the stage for creating novel derivatives by genetically engineering the pathway. nih.gov
Exploration of Synthetic Biology Approaches for Scaffold Diversification
Synthetic biology offers a more profound approach to generating chemical diversity by treating biosynthetic pathways as modular systems that can be re-engineered. A primary technique is the heterologous expression of the entire this compound BGC in a genetically tractable host organism, such as Streptomyces coelicolor. nih.govuni-saarland.de Native producers, like the marine-derived Verrucosispora sp. SCSIO 07399, can be slow-growing and difficult to manipulate genetically. nih.gov Transferring the BGC to a well-characterized "chassis" organism can not only boost the production of this compound but also provides a more convenient platform for genetic manipulation and the creation of new analogs. nih.gov
This approach facilitates "combinatorial biosynthesis," where components from different pathways are mixed and matched. For example, PKS modules from other biosynthetic pathways could be swapped into the this compound cluster to alter the polyketide backbone. The successful heterologous expression of a gene set from the this compound cluster to produce the starter unit intermediate, 3,5-dihydroxybenzoic acid, demonstrates the feasibility of this modular approach. nih.govuni-saarland.de Such strategies can lead to derivatives with fundamentally altered scaffolds, potentially possessing new or improved pharmacological properties.
Unraveling Undisputed or Complex Mechanisms of Action
Despite significant interest in its potent bioactivities, the precise mechanism of action for this compound remains a subject of scientific debate, with evidence pointing towards a complex polypharmacological profile rather than a single target. acs.orgresearchgate.net This complexity likely underlies its broad cytotoxicity against bacteria, fungi, and various human cancer cell lines. nih.govacs.org
Several distinct mechanisms have been proposed over the years:
Metabolic and Cellular Disruption: Early studies using proteomic and gene-transcription analysis in Staphylococcus aureus showed that this compound affects a wide array of central metabolic pathways. researchgate.net It was found to alter the regulation of proteins involved in the TCA cycle, cell wall biosynthesis, cell division (FtsZ), the cellular stress response, and programmed cell death, suggesting a bacteriostatic rather than bactericidal action. researchgate.netmedchemexpress.com
Proteasome Impairment: In mammalian cells, this compound was reported to interfere with proteasome activities and induce apoptosis. frontiersin.org
Cation Chelation: More recent and compelling evidence suggests that many of this compound's cytotoxic effects can be attributed to its ability to chelate metal cations. acs.org Research has shown that this compound induces cellular responses indicative of cation stress, similar to known iron chelators. Crucially, the cytotoxic effects of this compound in bacteria, yeast, and mammalian cells could be reversed by the addition of excess iron (Fe²⁺) and copper (Cu²⁺). acs.org NMR analysis confirmed a direct physical interaction between this compound and these cations. acs.org This cation chelation model provides a unifying explanation for the compound's broad and varied biological effects, suggesting that many of the previously observed downstream effects may be a consequence of disrupting cellular cation homeostasis. acs.org
The following table summarizes the proposed mechanisms of action for this compound:
Table 1: Summary of Proposed Mechanisms of Action for this compound| Proposed Mechanism | Affected Organisms/Cells | Key Findings | Supporting Evidence |
|---|---|---|---|
| Cation Chelation | Bacteria, Fungi, Mammalian Cells | Binds and sequesters essential metal cations like iron and copper, leading to broad cytotoxic effects. acs.org | Cytotoxicity is rescued by the addition of exogenous iron and copper; direct interaction confirmed by NMR analysis. acs.org |
| Metabolic & Cell Division Disruption | Bacteria (S. aureus) | Affects central metabolism, cell wall synthesis, and cell division machinery (e.g., FtsZ). researchgate.net | Proteomic (2D-DIGE) and gene transcription profiling of this compound-treated cells. researchgate.net |
| Proteasome Impairment | Mammalian Cells | Interferes with mammalian proteasome functions and induces apoptosis. frontiersin.org | In-vitro assays with mammalian tumor cell lines (e.g., U937). frontiersin.org |
| Endothelin Receptor Antagonism | Mammalian Systems | Identified as a potent antagonist of the endothelin receptor. medchemexpress.com | Initial patent literature and screening programs. medchemexpress.com |
Development of Advanced Analytical Techniques for Research
A suite of advanced analytical techniques has been indispensable for the isolation, structural elucidation, and mechanistic investigation of this compound and its derivatives.
Isolation and Purification: The initial isolation of this compound from crude extracts of Actinomycetes cultures relies on chromatographic techniques. This involves sequential steps of normal-phase and reversed-phase chromatography to achieve high purity. acs.org
Structural Elucidation: Determining the complex three-dimensional structure of this compound required sophisticated spectroscopic and chemical methods. The relative configuration was confirmed by X-ray crystallography. The absolute configuration was definitively assigned using the advanced Mosher's ester method on a this compound derivative.
Purity and Identity Confirmation: Modern analytical workflows use a combination of High-Performance Liquid Chromatography (HPLC) coupled with multiple detectors, including UV-vis, Mass Spectrometry (MS), and charged aerosol detectors (CAD), to confirm the identity and assess the final purity of the compound, which often exceeds 97%. acs.org
Mechanistic Studies: To investigate its mode of action, researchers have employed a range of specialized techniques. Two-dimensional difference gel electrophoresis (2D-DIGE) was used for comparative proteomic analysis of bacteria treated with this compound. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in demonstrating the direct interaction between this compound and metal cations, providing strong support for the cation chelation mechanism. acs.org
Synergistic Effects with Other Investigational Antibacterial Compounds
The potential for synergistic interactions between this compound and other antibacterial agents is a promising, yet largely unexplored, area of research. The principle of antibiotic synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a critical strategy for combating multi-drug resistant bacteria. frontiersin.org
Given this compound's complex mechanism of action, particularly its potential to disrupt metabolic pathways and chelate cations, it is a strong candidate for combination therapies. acs.orgresearchgate.net For instance, a compound that disrupts the bacterial cell membrane could facilitate the entry of this compound, enhancing its access to intracellular targets. Conversely, by inducing metabolic stress, this compound could lower the concentration of another antibiotic required to be effective. While specific studies detailing synergistic pairs involving this compound are not yet prevalent in the literature, the concept remains a logical and compelling direction for future investigation. Research into the spirotetronate antibiotic tetrocarcin A, which shares some structural motifs with polyketides, has shown a beneficial synergistic effect when used in combination with diminazene, demonstrating the potential for this class of compounds. acs.org
Leveraging Genomic Insights for New Antimicrobial Compound Discovery
The advent of rapid genome sequencing and advanced bioinformatics has revolutionized natural product discovery. By analyzing the genomes of producing organisms, researchers can identify the biosynthetic gene clusters (BGCs) responsible for making compounds like this compound. nih.govfrontiersin.org The this compound BGC, a hybrid Type I/Type III PKS cluster, has been identified in several strains, including Streptomyces violaceoruber, Streptomyces sp. VITGV156, and Verrucosispora sp. SCSIO 07399. nih.govnih.govfrontiersin.org
Genome mining provides several avenues for discovering new compounds:
Identification in New Strains: Sequencing new endophytic or marine-derived actinomycetes can reveal novel this compound-like BGCs. The recently identified cluster in Streptomyces sp. VITGV156 is a prime example. frontiersin.org
Activating Silent Clusters: Genomes often contain "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. Genomic insights can guide strategies, such as the heterologous expression of the cluster or manipulation of regulatory genes, to awaken these pathways and produce novel molecules. nih.gov
Predicting Novel Structures: Bioinformatic tools can analyze the sequence of a BGC and predict the chemical structure of its product. This allows for a targeted approach to isolation, focusing on strains predicted to produce unique or interesting derivatives. The discovery of new analogues like kendomycins B, C, D, and E was facilitated by such genomic and metabolic profiling approaches. mdpi.comacs.org
This genomics-driven approach accelerates the discovery process, moving from the gene to the molecule and unlocking the vast, untapped chemical diversity hidden within microbial genomes.
Q & A
Q. What are the established methods for synthesizing Kendomycin, and what challenges persist in its total synthesis?
this compound’s macrocyclic structure, featuring a benzannulated 14-membered ring, complicates synthesis. Key approaches include Tanaka’s Dötz benzannulation and Lowe’s iterative cross-coupling strategy . Challenges include stereochemical control, regioselective oxidation, and scalability of late-stage cyclization. Recent advances employ transition-metal catalysis but face yield limitations (<30% in final steps) .
Q. What is the minimal inhibitory concentration (MIC) of this compound against methicillin-resistant Staphylococcus aureus (MRSA), and how is this determined experimentally?
The MIC for MRSA strain COL is 5 μg/mL, determined via broth microdilution in 96-well plates (inoculum: 5 × 10³ CFU/mL, 18-hour incubation) . Liquid culture studies show dose-dependent growth inhibition (e.g., 50% reduction at 1× MIC) . Researchers must standardize bacterial growth phase (mid-exponential phase, OD₆₀₀ = 2.5) and solvent controls to avoid artifacts .
Q. How does this compound’s dual activity as an endothelin receptor antagonist and calcitonin receptor agonist influence its therapeutic potential?
this compound binds endothelin receptor ETB (IC₅₀ = 0.6 μM) and activates calcitonin receptors (EC₅₀ = 1.2 μM), suggesting pleiotropic effects. In vitro assays using HEK293 cells transfected with receptor subtypes are critical for specificity validation . Cross-talk between these pathways in cancer models requires further exploration.
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported antibacterial efficacy of this compound across MRSA strains?
Variations in MIC values (e.g., 5 μg/mL for COL vs. higher values for USA300) may reflect strain-specific efflux pumps or biofilm formation. Researchers should:
- Compare genetically diverse MRSA lineages (e.g., SCCmec types) .
- Use checkerboard assays to evaluate synergism with β-lactams .
- Quantify intracellular accumulation via LC-MS in biofilm vs. planktonic cells .
Q. How can researchers validate this compound’s proposed mechanism of disrupting S. aureus ClpC protease activity?
- Proteolytic profiling : Measure degradation of casein (ClpC substrate) in lysates treated with this compound (1–10 μM) .
- Genetic knockouts : Compare MIC shifts in clpC-deficient vs. wild-type strains .
- Thermal shift assays : Monitor ClpC structural stability upon this compound binding .
Q. What in vivo models are most suitable for evaluating this compound’s antitumor efficacy, given its cytotoxicity and pharmacokinetic limitations?
- Xenograft models : Use MCF-7 (breast adenocarcinoma) or HepG2 (liver cancer) cells with subcutaneous implantation .
- PK/PD optimization : Monitor plasma half-life (t½ = 2.1 hours in mice) and adjust dosing regimens to maintain trough concentrations above MIC .
- Toxicity mitigation : Co-administer with cytochrome P450 inhibitors to reduce hepatotoxicity .
Q. How do structural modifications of this compound impact its bioactivity and selectivity?
SAR studies highlight:
- C1-C2 epoxide : Critical for antibacterial activity; reduction abolishes MIC .
- C12 methoxy group : Removal enhances calcitonin receptor activation by 40% .
- Macrocycle truncation : Reduces cytotoxicity (IC₅₀ shifts from 0.8 μM to >10 μM in MCF-7) .
Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound’s purity and stability in experimental settings?
- HPLC-DAD/MS : Purity >95% (C18 column, acetonitrile/water gradient) .
- Stability assays : Store at -80°C in DMSO; avoid freeze-thaw cycles (>3 cycles reduce activity by 20%) .
- Circular dichroism : Confirm macrocycle conformation in buffer (pH 7.4 vs. 5.5) .
Q. How should researchers design dose-response studies to account for this compound’s narrow therapeutic index?
- Use logarithmic dosing (e.g., 0.1×, 0.5×, 1×, 3× MIC) in triplicate .
- Include viability controls (e.g., resazurin reduction) for eukaryotic cells .
- Apply Hill slope models to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
Data Interpretation and Contradictions
Q. Why do some studies report apoptosis induction in cancer cells by this compound, while others observe necrosis?
Discrepancies arise from:
- Cell type variability : U937 (monocytic) cells undergo caspase-3-dependent apoptosis, whereas HepG2 (liver) cells exhibit ROS-mediated necrosis at >5 μM .
- Assay selection : Annexin V/PI flow cytometry vs. LDH release assays .
Q. How can conflicting reports on this compound’s proteasome inhibition be reconciled?
- Species specificity : 20S proteasome inhibition is observed in mammalian cells (IC₅₀ = 2.4 μM) but not in S. aureus .
- Secondary targets : Use siRNA knockdowns to isolate proteasome vs. ClpC effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
